molecular formula C21H26BrClN4O2S B4166395 5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride

5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride

Cat. No.: B4166395
M. Wt: 513.9 g/mol
InChI Key: CMUNNRBAICNNMY-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a methyl group, and a piperazine ring, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.

    Reduction: The nitro group is reduced to an amine group.

    Substitution: The amine group is substituted with the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur, particularly on the aromatic ring and the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN4O2S.ClH/c1-14-12-15(22)13-16(19(14)28-3)20(27)24-21(29)23-17-6-4-5-7-18(17)26-10-8-25(2)9-11-26;/h4-7,12-13H,8-11H2,1-3H3,(H2,23,24,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUNNRBAICNNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC=C2N3CCN(CC3)C)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride
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5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride
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5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride
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5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride
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5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride
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5-bromo-2-methoxy-3-methyl-N-[[2-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride

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